![molecular formula C9H9N3O3 B2743500 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 14714-23-9](/img/structure/B2743500.png)

6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

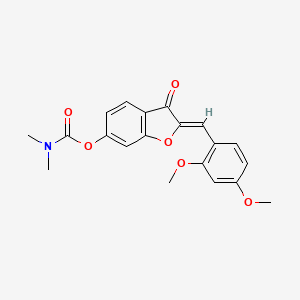

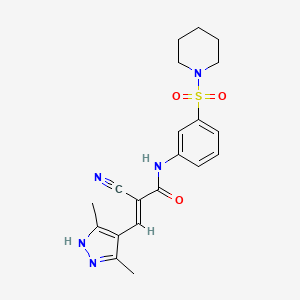

“6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O3 . It is related to other compounds such as “3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine” and "6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid" .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid” can be represented by the InChI code: 1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

The molecular weight of “6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid” is 207.19 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog has been reported, alongside derivatives such as carboxylic acids, esters, and quaternary salts. These compounds demonstrate the capacity to undergo the Mannich reaction and show specific condensation reactions of the 2-methyl group. Their nuclear magnetic resonance (NMR) spectra and acidity constants have also been recorded, showcasing their structural and chemical characteristics (Lombardino, 1968).

Pharmacological Research

- Research has been conducted on the synthesis and pharmacological activity of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids. These compounds were synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic actions. The study also evaluated their ability to inhibit prostaglandin biosynthesis, contributing to understanding their mechanism of action (Abignente et al., 1992).

CNS Activity Studies

- Imidazo[1,2-b]pyridazines, including 6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives, have been synthesized and evaluated for their Central Nervous System (CNS) activities. These compounds have been tested for their potential activity in displacing [3H]diazepam from rat brain membranes, indicating a potential interaction with benzodiazepine receptors (Barlin et al., 1994).

Antifilarial Evaluation

- A study synthesized a series of imidazo[1,2-b]pyridazines for antifilarial evaluation. Although these compounds did not demonstrate significant antifilarial activity against specific infections in jirds, their synthesis and testing contribute to the broader understanding of potential antiparasitic applications (Mourad et al., 1992).

Antiseizure and Antiabsence Activity

- Imidazo[1,2-b]pyridazine derivatives have been investigated for their antiseizure effects. Studies have shown that certain derivatives can suppress the occurrence of seizures in specific rat models. These findings suggest a potential role for these compounds in epilepsy treatment, particularly in targeting T-type voltage-dependent Ca(2+) channels (Rimoli et al., 2009).

Central Nervous System Effects

- Further research has been done on the effects of imidazo[1,2-b]pyridazine derivatives on the Central Nervous System. These studies have explored the compounds' interactions with benzodiazepine receptors in the brain and their potential implications in treating neurological disorders (Barlin et al., 1996).

Anti-inflammatory Studies

- The anti-inflammatory properties of certain imidazo[1,2-b]pyridazine-3-carboxylic acids have been investigated. These compounds have been found to exhibit significant analgesic activity, adding to the understanding of their potential therapeutic applications (Abignente et al., 1990).

Electrophysiological Effects

- The electrophysiological effects of DM2, a derivative of 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid, have been studied. DM2 affects the activity of cells in the rostral ventromedial medulla and shows antinociceptive effects, indicating its potential in pain management research (Palazzo et al., 2010).

Mechanism of Action

The mechanism of action for “6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid” is not specified in the sources I found. It’s worth noting that the mechanism of action for a compound depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst in a chemical reaction, etc .

properties

IUPAC Name |

6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-8(9(13)14)12-6(10-5)3-4-7(11-12)15-2/h3-4H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYFXYSABOHTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC(=N2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2743417.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2743421.png)

![N-({4-[(methylsulfonyl)azamethylene]-1-oxo(2-naphthyl)}amino)benzamide](/img/structure/B2743422.png)

![4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743425.png)

![(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2743426.png)

![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)

![(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinecarboxamide](/img/structure/B2743429.png)